Amiodarone
Overview
Description
Amiodarone is a benzofuran derivative and a class III antiarrhythmic medication used to treat and prevent various types of cardiac dysrhythmias, including ventricular tachycardia, ventricular fibrillation, and atrial fibrillation . It was first synthesized in 1961 and has since become a valuable drug in cardiology due to its efficacy in managing life-threatening arrhythmias .
Mechanism of Action
Target of Action
Amiodarone, a class III antiarrhythmic drug, primarily targets the cardiac cells . It acts on the potassium channels that cause repolarization of the heart muscle during the third phase of the cardiac action potential . This interaction with potassium channels is crucial for the drug’s antiarrhythmic effects .
Mode of Action
This compound interacts with its targets by blocking potassium currents . This blockage results in an increase in the duration of the action potential as well as the effective refractory period for cardiac cells . In other words, it increases the time before a heart cell can contract again . This action is particularly significant in the treatment of life-threatening ventricular arrhythmias .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits both inward and outward currents . The inhibition of inward sodium and calcium currents is enhanced in a use- and voltage-dependent manner, resulting in the suppression of excitability and conductivity of cardiac tissues . Both voltage- and ligand-gated potassium channel currents are also inhibited at therapeutic levels of drug concentrations . Chronic this compound was shown to cause a down-regulation of Kv1.5 messenger ribonucleic acid (mRNA) in rat hearts, suggesting a drug-induced modulation of potassium-channel gene expression .
Pharmacokinetics
This compound exhibits complex pharmacokinetics. Its bioavailability ranges from 20-55% . It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . The clearance of this compound after intravenous administration in patients with ventricular fibrillation and ventricular tachycardia ranged from 220 to 440 ml/hr/kg . The drug is eliminated largely by metabolism, with less than 1% of the dose excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are significant. Acutely administered this compound has no consistent effect on the action potential duration (APD) . The major and consistent long-term effect of the drug is a moderate APD prolongation with minimal frequency dependence . This prolongation is most likely due to a decrease in the current density of IK and Ito . Tissue accumulation of this compound and its active metabolite (desethylthis compound) may modulate the chronic effects, causing variable suppression of excitability and conductivity of the heart through the direct effects of the compounds retained at the sites of action .
Action Environment
Environmental factors, such as the duration of treatment, can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Amiodarone plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily inhibits adrenergic stimulation, affecting alpha and beta receptors, and modulates sodium, potassium, and calcium channels . These interactions lead to prolonged action potentials and refractory periods in myocardial tissue, thereby reducing the excitability of cardiac cells . This compound also interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, which are involved in its metabolism .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by blocking potassium channels, which prolongs repolarization and decreases the heart’s ability to respond to unwanted electrical stimuli . This action helps in stabilizing cardiac rhythm. Additionally, this compound affects cell signaling pathways, including those involving adrenergic receptors, and can alter gene expression related to cardiac function . It also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves multiple pathways. It blocks voltage-gated potassium channels, leading to prolonged repolarization of the cardiac action potential . This compound also inhibits sodium and calcium channels, as well as alpha and beta adrenergic receptors . These actions collectively contribute to its antiarrhythmic effects. At the molecular level, this compound binds to these channels and receptors, inhibiting their activity and altering the electrical properties of cardiac cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a long half-life, ranging from 25 to 100 days, leading to prolonged presence in the body . This compound’s stability and degradation are influenced by its lipid solubility and accumulation in tissues such as fat and muscle . Long-term use can result in tissue accumulation, leading to potential toxic effects on organs like the lungs, liver, and thyroid . In vitro and in vivo studies have shown that this compound can cause cellular changes over extended periods, including alterations in cellular function and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces the incidence of arrhythmias . At higher doses, this compound can cause toxic effects, including pulmonary toxicity, liver damage, and thyroid dysfunction . Studies in animal models have shown that the threshold for these adverse effects is dose-dependent, with higher doses leading to more severe toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . Its major metabolite, desethylthis compound, also possesses antiarrhythmic properties . The drug’s metabolism involves complex pathways, including hepatic metabolism and biliary excretion . This compound’s interaction with these metabolic pathways can affect the levels of various metabolites and influence metabolic flux .
Transport and Distribution
This compound is highly lipid-soluble and is distributed widely within the body, accumulating in tissues such as fat, muscle, liver, lungs, and skin . It is transported within cells and tissues through binding to plasma proteins and interactions with transporters . The drug’s distribution is slow and extensive, requiring long loading periods to achieve therapeutic levels . This compound’s accumulation in tissues can lead to prolonged effects and potential toxicity .
Subcellular Localization
This compound’s subcellular localization is primarily within lysosomes, where it can induce phospholipidosis . This accumulation within lysosomes affects the drug’s activity and function, leading to cellular changes such as apoptosis and alterations in cellular signaling pathways . The drug’s localization is influenced by its lipid solubility and interactions with cellular membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amiodarone is synthesized through a multi-step process involving several key reactions:
Starting Materials: The synthesis begins with 2-hydroxybenzaldehyde and 2-bromo caproic acid.
Formation of 2-butylbenzofuran: These starting materials undergo a series of reactions, including acylation, demethylation, iodination, and etherification, to form 2-butylbenzofuran.
Final Steps: The 2-butylbenzofuran is then further reacted to produce this compound hydrochloride.
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions
Amiodarone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions, leading to the formation of metabolites.
Reduction: Reduction reactions can modify the structure of this compound, affecting its pharmacological properties.
Substitution: This compound can undergo substitution reactions, particularly involving its iodine atoms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used in reduction reactions.
Substitution Reactions: Halogenating agents like iodine and bromine are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological activities .
Scientific Research Applications
Amiodarone has a wide range of scientific research applications:
Comparison with Similar Compounds
Amiodarone is often compared with other antiarrhythmic drugs:
Dronedarone: Dronedarone is an analogue of this compound designed to have fewer adverse effects but is less effective.
Sotalol: Sotalol is another class III antiarrhythmic drug but differs in its mechanism of action and side effect profile.
Lidocaine: Lidocaine is a class I antiarrhythmic drug used for acute management of arrhythmias, whereas this compound is used for long-term management.
Conclusion
This compound is a versatile and effective antiarrhythmic medication with a complex synthesis process and multiple mechanisms of action. Its unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIKLHRQXLHMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022592 | |
Record name | Amiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amiodarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Low, 4.76e-03 g/L | |
Record name | Amiodarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amiodarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Amiodarone is considered a class III anti-arrhythmic drug. It blocks potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. As a result amiodarone increases the duration of the action potential as well as the effective refractory period for cardiac cells (myocytes). Therefore, cardiac muscle cell excitability is reduced, preventing and treating abnormal heart rhythms. Unique from other members of the class III anti-arrhythmic drug class, amiodarone also interferes with the functioning of beta-adrenergic receptors, sodium channels, and calcium channels channels. These actions, at times, can lead to undesirable effects, such as hypotension, bradycardia, and Torsades de pointes (TdP). In addition to the above, amiodarone may increase activity of peroxisome proliferator-activated receptors, leading to steatogenic changes in the liver or other organs. Finally, amiodarone has been found to bind to the thyroid receptor due to its iodine content, potentially leading to amiodarone induced hypothyroidism or thyrotoxicosis. | |
Record name | Amiodarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1951-25-3 | |
Record name | Amiodarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amiodarone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiodarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amiodarone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIODARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RQ532IUT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Amiodarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.